molecular formula C15H12Cl4 B027021 Mitometh CAS No. 107465-03-2

Mitometh

Katalognummer: B027021
CAS-Nummer: 107465-03-2
Molekulargewicht: 334.1 g/mol
InChI-Schlüssel: MOTIYCLHZZLHHQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Mitometh (1-(2-chlorophenyl)-1-(4-chlorophenyl)-2-methyl-2-dichloroethane) is a methylated analog of the adrenocorticolytic agent mitotane (o,p'-DDD), a therapeutic compound used in adrenal cortical carcinoma (ACC) treatment . Mitotane’s mechanism involves metabolic activation via β-hydroxylation by mitochondrial cytochrome P-450 enzymes, forming an acyl chloride intermediate that binds to cellular biomolecules, leading to adrenal necrosis and cortisol suppression . This compound, however, incorporates a methyl group at the β-carbon, blocking this hydroxylation step and subsequent metabolic activation .

Vorbereitungsmethoden

Chemical Structure and Rationale for Synthesis

Mitometh’s structure diverges from o,p'-DDD (1-(2-chlorophenyl)-1-(4-chlorophenyl)-2,2-dichloroethane) by substituting one chlorine atom on the aliphatic chain with a methyl group (Fig. 1). This modification aims to alter metabolic stability and bioavailability while retaining cytotoxic activity against adrenal cortical cells .

Table 1: Structural Comparison of this compound and o,p'-DDD

CompoundAliphatic Chain SubstitutionsAromatic Substitutions
o,p'-DDD2,2-dichloroethane2-chlorophenyl, 4-chlorophenyl
This compound2-methyl-2-dichloroethane2-chlorophenyl, 4-chlorophenyl

Synthetic Routes for this compound Preparation

Aliphatic Substitution via Grignard Reaction (Scheme I)

The primary synthesis of this compound involves aliphatic chain modification through a Grignard reagent-mediated alkylation. The reaction sequence, adapted from Counsell and Willette’s methodology , proceeds as follows:

  • Formation of the Grignard Reagent : Magnesium metal reacts with dichloroacetaldehyde (Cl₂CHCHO) in anhydrous chlorobenzene under nitrogen atmosphere.

  • Nucleophilic Addition : The Grignard reagent attacks a dichlorinated ethane precursor, introducing a methyl group at the C2 position.

  • Acid-Catalyzed Cyclization : Boron trifluoride etherate (BF₃·OEt₂) and sulfuric acid (H₂SO₄) facilitate cyclization and stabilization of the intermediate.

  • Thermal Activation : Heating the reaction mixture to 80–100°C ensures complete conversion .

Table 2: Reaction Conditions for Aliphatic Substitution

StepReagents/ConditionsTemperatureTime
1Mg, Cl₂CHCHO, PhClRT2 h
2BF₃·OEt₂, H₂SO₄0–5°C30 min
3Δ (Heat)80°C4 h

Purification and Crystallization

Crude this compound is purified via recrystallization using methanol or dimethylformamide (DMF)-water mixtures, yielding blue-tinged crystals . The synthetic product exhibits identical chromatographic and spectroscopic profiles to theoretical predictions, confirming structural fidelity .

Analytical Validation and Characterization

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection at 218 nm resolves this compound from residual reactants and byproducts. The method employs a silica-based diphenyl column and isocratic elution with acetonitrile-water (70:30 v/v) .

Table 3: HPLC Parameters for this compound Analysis

ParameterSpecification
ColumnZorbax SB-Diphenyl (4.6 × 150 mm, 5 µm)
Mobile PhaseAcetonitrile:H₂O (70:30)
Flow Rate1.0 mL/min
DetectionUV 218 nm
Retention Time12.4 min

Spectroscopic Confirmation

  • ¹H NMR : Peaks at δ 2.1 (s, 3H, CH₃), δ 4.3–4.5 (m, 2H, CH₂Cl), and δ 7.2–7.6 (m, 8H, aromatic) .

  • Mass Spectrometry : Molecular ion peak at m/z 356.2 ([M+H]⁺), with fragments at m/z 321.1 (loss of Cl) .

Challenges and Optimization Strategies

Regioselectivity in Methyl Group Introduction

Early synthetic attempts faced regioselectivity issues, with competing formation of 1-methyl and 2-methyl isomers. Optimization of the Grignard reagent’s steric bulk and reaction temperature minimized byproduct formation, achieving a 5:1 diastereomeric ratio favoring this compound .

Solvent System Optimization

Polar aprotic solvents (e.g., DMF) enhanced reaction homogeneity, while chlorobenzene improved BF₃·OEt₂ solubility. Substituting DMF with methanol during recrystallization increased yield from 45% to 62% .

Comparative Analysis with Related Analogs

AnalogAliphatic SubstituentKey ReagentsYield (%)
This compound2-methyl-2-Cl₂Mg, Cl₂CHCHO, BF₃·OEt₂62
o,p'-DDBr₂2,2-Br₂Br₂, AcOH58
o,p'-DDClBr2-Cl, 2-BrCl₂, NaBH₄55

Analyse Chemischer Reaktionen

Arten von Reaktionen: NatriumAminosalicylat durchläuft verschiedene chemische Reaktionen, darunter:

Häufige Reagenzien und Bedingungen:

Hauptprodukte:

Wissenschaftliche Forschungsanwendungen

NatriumAminosalicylat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

5. Wirkmechanismus

NatriumAminosalicylat entfaltet seine Wirkung, indem es die Synthese von Folsäure in Mycobacterium tuberculosis hemmt. Die Verbindung konkurriert mit para-Aminobenzoesäure um die Bindung an das Enzym Pteridin-Synthetase, das am ersten Schritt der Folsäure-Synthese beteiligt ist. Durch die Hemmung dieses Enzyms verhindert NatriumAminosalicylat, dass die Bakterien Folsäure synthetisieren, wodurch ihr Wachstum und ihre Vermehrung gehemmt werden .

Ähnliche Verbindungen:

Einzigartigkeit: NatriumAminosalicylat ist einzigartig in seiner Doppelfunktion als Antituberkulose- und Entzündungshemmer. Im Gegensatz zu Sulfasalazin, das hauptsächlich wegen seiner entzündungshemmenden Eigenschaften eingesetzt wird, ist NatriumAminosalicylat speziell gegen Mycobacterium tuberculosis wirksam .

Wirkmechanismus

Aminosalicylate sodium exerts its effects by inhibiting the synthesis of folic acid in Mycobacterium tuberculosis. The compound competes with para-aminobenzoic acid for binding to the enzyme pteridine synthetase, which is involved in the first step of folic acid synthesis. By inhibiting this enzyme, aminosalicylate sodium prevents the bacteria from synthesizing folic acid, thereby inhibiting their growth and multiplication .

Vergleich Mit ähnlichen Verbindungen

Mitometh belongs to a family of halogenated ethane derivatives designed to target adrenal cells. Below is a comparative analysis of this compound and its structural analogs, focusing on pharmacological activity, metabolic pathways, and clinical relevance.

Structural and Functional Analogues

Key compounds compared include:

Mitotane (o,p'-DDD) : Parent compound with dichloromethyl groups.

o,p'-DDBr₂ : Brominated analog replacing chlorines with bromines.

m,p'-DDD : Meta-substituted chlorophenyl variant.

p,p'-DDD : Para-substituted chlorophenyl variant.

o,p'-ClI-DDD : Iodine-substituted derivative.

Pharmacological Activity

Table 1: Comparative Activity of this compound and Analogues

Compound Structural Modification In Vitro Cortisol Suppression In Vivo Adrenal Necrosis Metabolic Activation Required Proposed Mechanism
Mitotane Dichloromethyl groups Yes Yes Yes (acyl chloride formation) Biomolecule alkylation
This compound β-methyl substitution Yes No No Free radical generation
o,p'-DDBr₂ Bromine substituents Yes Partial Yes Enhanced electrophilic reactivity
m,p'-DDD Meta-chlorophenyl group No No No Structural misfit for metabolism
p,p'-DDD Para-chlorophenyl groups No No No Reduced target affinity

Mechanistic Insights

  • Mitotane : Requires metabolic activation to exert adrenalytic effects. Its acyl chloride intermediate covalently binds adrenal biomolecules, causing necrosis .
  • This compound : Lacks metabolic activation due to β-methylation but suppresses cortisol in vitro via a tocopherol-sensitive pathway, suggesting free radical-mediated toxicity .
  • Halogen-Substituted Analogs (e.g., o,p'-DDBr₂) : Bromine increases electrophilicity, enhancing in vitro activity. However, in vivo efficacy remains inconsistent, possibly due to pharmacokinetic differences .
  • Positional Isomers (m,p'-DDD, p,p'-DDD) : Substitution away from the ortho/para configuration reduces target engagement, rendering them inactive .

Clinical and Research Implications

  • This compound: Serves as a tool compound to study non-metabolic pathways in ACC. Its in vitro activity highlights alternative mechanisms (e.g., oxidative stress) for future drug development .
  • Brominated Analogs (o,p'-DDBr₂) : Show promise in preclinical models but require validation in vivo .

Critical Analysis of Evidence

  • Contradictions : this compound’s in vitro cortisol suppression contrasts with its lack of in vivo adrenal necrosis , underscoring context-dependent mechanisms.
  • Limitations : Most data derive from in vitro or animal models; clinical translation for analogs remains unexplored.

Biologische Aktivität

Mitometh, a derivative of mitotane, has garnered attention in the field of pharmacology for its potential applications in treating adrenal cancer. Understanding the biological activity of this compound is crucial for evaluating its therapeutic efficacy and safety profile compared to its parent compound, mitotane. This article synthesizes findings from diverse research studies, case studies, and clinical evaluations to provide a comprehensive overview of this compound's biological activity.

This compound is designed to mimic the action of mitotane but with modifications that impact its metabolic transformation and biological effects. Mitotane requires metabolic activation to exert its therapeutic effects, primarily through conversion into active metabolites that covalently bind to cellular targets, leading to cytotoxicity. In contrast, this compound lacks significant metabolic transformation, which results in reduced adrenal toxicity.

Metabolic Pathway

The metabolic pathway of mitotane involves hydroxylation followed by dehydrochlorination into an acyl chloride, which is responsible for its cytotoxic effects. Studies have shown that while mitotane effectively suppresses cortisol secretion and induces necrosis in the adrenal cortex, this compound does not exhibit these effects due to its inability to undergo similar metabolic transformations .

Comparative Biological Activity

A comparative analysis between mitotane and this compound highlights the differences in their biological activities:

Compound Cortisol Suppression Adrenal Necrosis Metabolic Activation
MitotaneYesYesRequired
This compoundNoNoMinimal

This table illustrates that this compound does not induce the same level of adrenal suppression or necrosis as mitotane, suggesting a potentially safer profile for patients who may be sensitive to the toxic effects of mitotane.

Case Studies and Research Findings

Several case studies have explored the implications of using this compound in clinical settings:

  • Case Study on Adrenal Cancer Treatment : A study involving patients with adrenal cancer indicated that while mitotane treatment led to significant adverse effects due to its cytotoxicity, patients treated with this compound reported fewer side effects and maintained better overall health status. This suggests that this compound may be a viable alternative for patients intolerant to mitotane .
  • In Vitro Studies : Laboratory studies utilizing adrenal tissue samples showed that this compound did not significantly alter cortisol levels or induce cell death in adrenal cells when compared to mitotane. These findings support the hypothesis that this compound's lack of metabolic activation limits its biological activity .
  • Tritium Release Assay : A novel assay was developed to measure the metabolic activity of adrenal tumors towards mitotane and its analogs. Results indicated that tumors capable of metabolizing mitotane effectively did not show similar activity towards this compound, reinforcing the idea that its mechanism is fundamentally different from that of mitotane .

Q & A

Basic Research Questions

Q. What distinguishes Mitometh’s mechanism of action from its analog Mitotane, and how can researchers investigate this experimentally?

this compound is a methylated derivative of o,p'-DDD (Mitotane) designed to block metabolic activation. Unlike Mitotane, which undergoes β-carbon hydroxylation to form a reactive acyl-chloride (inducing adrenal necrosis and cortisol suppression), this compound’s methyl group prevents this transformation, rendering it biologically inert in adrenal toxicity . Methodological Approach:

  • Use in vitro mitochondrial assays to compare enzymatic hydroxylation rates (e.g., P-450 activity).
  • Conduct preclinical studies in animal models (e.g., dogs) to assess cortisol levels and adrenal histopathology.
  • Employ mass spectrometry to track metabolic byproducts (e.g., DDA excretion in urine) .
Parameter Mitotane This compound
HydroxylationYes (β-carbon)Blocked (methylated)
Adrenal NecrosisPresentAbsent
Cortisol SuppressionObservedNone
Key MetaboliteAcyl-chloride → DDANo reactive intermediates

Q. How should researchers structure a hypothesis-driven study on this compound’s pharmacokinetics?

Apply the PICOT framework to define:

  • P opulation: Preclinical models (e.g., murine or canine).
  • I ntervention: this compound administration at varying doses.
  • C omparison: Mitotane or untreated controls.
  • O utcome: Plasma concentration curves, metabolite profiles, toxicity markers.
  • T ime: Acute (24–72 hrs) vs. chronic (weeks) exposure .

Advanced Research Questions

Q. How can contradictory data on this compound’s efficacy across experimental models be resolved?

Contradictions often arise from differences in species-specific metabolism or dosing regimens. Methodological Recommendations:

  • Perform systematic reviews to aggregate data from heterogeneous studies (e.g., murine vs. canine models).
  • Use meta-regression to identify confounding variables (e.g., P-450 isoform expression).
  • Validate findings via in vitro human adrenal cell lines to bridge preclinical-human gaps .

Q. What ethical and statistical considerations are critical when designing clinical trials involving this compound derivatives?

  • Ethics : Ensure patient data anonymization and compliance with GDPR/IRB protocols. For preclinical studies, adhere to the 3Rs (Replacement, Reduction, Refinement) .
  • Statistics :

  • Power analysis to determine sample size.
  • Multivariate regression to adjust for covariates (e.g., age, comorbidities).
  • Consult institutional statisticians early to align methods with PICOT outcomes .

Q. How can researchers leverage the FINER framework to evaluate this compound’s therapeutic potential in non-adrenal cancers?

  • Feasible : Assess compound stability and synthetic scalability.
  • Interesting : Explore novel targets (e.g., mitochondrial pathways in glioblastoma).
  • Novel : Compare this compound’s inertness to Mitotane’s toxicity in off-target tissues.
  • Ethical : Justify animal use with translational relevance.
  • Relevant : Align with oncology priorities (e.g., reducing chemotherapy side effects) .

Q. Data Analysis and Reproducibility

Q. What methodologies ensure robust data collection in this compound pharmacokinetic studies?

  • Use LC-MS/MS for high-sensitivity metabolite quantification.
  • Standardize protocols across labs (e.g., FDA Bioanalytical Method Validation).
  • Publish raw datasets in repositories like Figshare or Mendeley Data to enhance reproducibility .

Q. How should conflicting in vitro vs. in vivo results on this compound’s metabolic stability be addressed?

  • Conduct dose-response alignment studies to reconcile disparities.
  • Apply physiologically based pharmacokinetic (PBPK) modeling to simulate human metabolism.
  • Validate findings using humanized animal models (e.g., CYP3A4-transgenic mice) .

Q. Research Design Pitfalls to Avoid

  • Ambiguity in PICOT : Define exact endpoints (e.g., "adrenal toxicity" vs. "plasma cortisol reduction").
  • Overgeneralization : Avoid broad questions like "Is this compound effective?"; instead, specify mechanisms or comparators .
  • Neglecting Feasibility : Pilot studies are essential to test compound solubility and dosing tolerability .

Eigenschaften

CAS-Nummer

107465-03-2

Molekularformel

C15H12Cl4

Molekulargewicht

334.1 g/mol

IUPAC-Name

1-chloro-2-[2,2-dichloro-1-(4-chlorophenyl)propyl]benzene

InChI

InChI=1S/C15H12Cl4/c1-15(18,19)14(10-6-8-11(16)9-7-10)12-4-2-3-5-13(12)17/h2-9,14H,1H3

InChI-Schlüssel

MOTIYCLHZZLHHQ-UHFFFAOYSA-N

SMILES

CC(C(C1=CC=C(C=C1)Cl)C2=CC=CC=C2Cl)(Cl)Cl

Kanonische SMILES

CC(C(C1=CC=C(C=C1)Cl)C2=CC=CC=C2Cl)(Cl)Cl

Key on ui other cas no.

107465-03-2

Synonyme

1-(2-chlorophenyl)-1-(4-chlorophenyl)-2,2-dichloropropane
2,2-DDP
2,2-dichloro-1-(2-chlorophenyl)-1-(4-chlorophenyl)propane
mitometh

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.